molecular formula C20H24BFO3 B14018590 2-(3-(Benzyloxy)-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(Benzyloxy)-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14018590
M. Wt: 342.2 g/mol
InChI Key: OUQHXDUGBPELPI-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the benzyloxy, fluoro, and methyl groups on the phenyl ring, along with the dioxaborolane moiety, makes this compound a versatile reagent in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(benzyloxy)-4-fluoro-5-methylphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually carried out in the presence of a palladium catalyst under mild conditions. The reaction proceeds via a transmetalation step, followed by reductive elimination to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and rigorous purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the organoboron compound with various aryl or vinyl halides in the presence of a palladium catalyst and a base. The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the reaction conditions and reagents used .

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), temperature (e.g., 80-100°C).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, the primary product is the biaryl compound formed by the coupling of the aryl or vinyl halide with the organoboron compound .

Scientific Research Applications

2-(3-(Benzyloxy)-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzyloxy, fluoro, and methyl groups on the phenyl ring in 2-(3-(Benzyloxy)-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in synthetic chemistry .

Properties

Molecular Formula

C20H24BFO3

Molecular Weight

342.2 g/mol

IUPAC Name

2-(4-fluoro-3-methyl-5-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H24BFO3/c1-14-11-16(21-24-19(2,3)20(4,5)25-21)12-17(18(14)22)23-13-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3

InChI Key

OUQHXDUGBPELPI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OCC3=CC=CC=C3)F)C

Origin of Product

United States

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